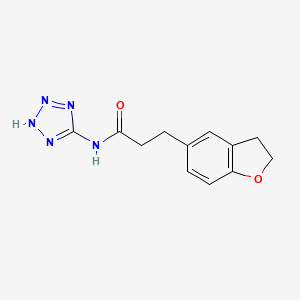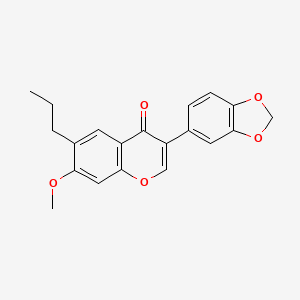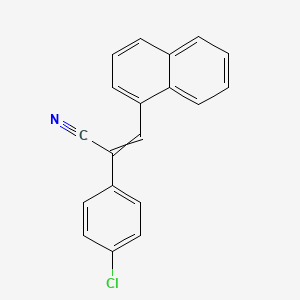
2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-6-methylpyrimidine-4(3H)-thione: is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetylacetone in the presence of a base to form an intermediate, which is then cyclized with thiourea to yield the desired pyrimidine-thione compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-(4-Methoxyphenyl)-6-methylpyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: In chemistry, 2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a scaffold for the development of new drugs with antimicrobial, antiviral, or anticancer properties .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of new polymers, coatings, and electronic materials .
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
類似化合物との比較
- 2-(4-Methoxyphenyl)-4H-pyrimidine-4-thione
- 2-(4-Methoxyphenyl)-6-methylpyrimidine-4-one
- 2-(4-Methoxyphenyl)-6-methylpyrimidine-4-thiol
Comparison: Compared to similar compounds, 2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione is unique due to the presence of both a methoxyphenyl group and a thione group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C12H12N2OS |
|---|---|
分子量 |
232.30 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C12H12N2OS/c1-8-7-11(16)14-12(13-8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H,13,14,16) |
InChIキー |
DDLIQJJBTBAGCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=S)N=C(N1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089497.png)
![(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol](/img/structure/B14089509.png)
![Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089510.png)
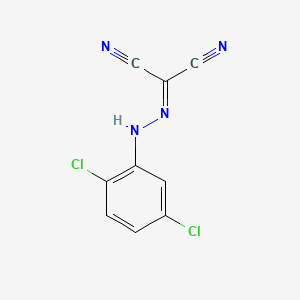
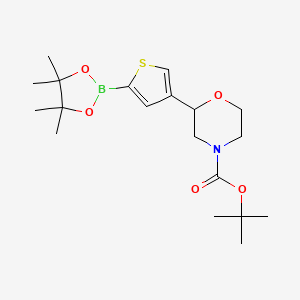
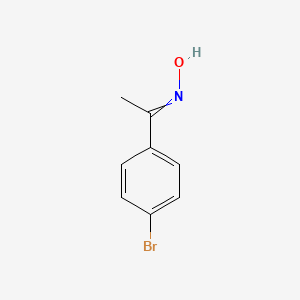
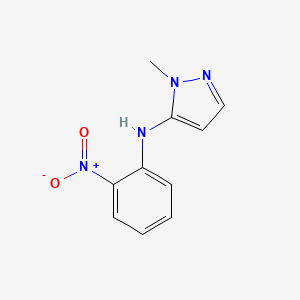
![3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]-(9CI)](/img/structure/B14089530.png)
![6-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)pyrimidine-4(3H)-thione](/img/structure/B14089531.png)

![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089551.png)
